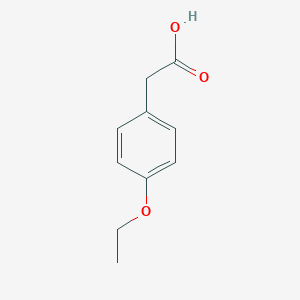

4-Ethoxyphenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVWZNFSMIFGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063648 | |

| Record name | Benzeneacetic acid, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4919-33-9 | |

| Record name | 4-Ethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4919-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinstatic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Ethoxyphenylacetic Acid and Its Analogs

Elucidation of Classical and Modern Synthetic Pathways for 4-Ethoxyphenylacetic Acid

A significant pathway to producing 4-ethoxyphenylacetic acid involves the initial formylation of an aromatic precursor, followed by a series of transformative reactions. One documented method begins with phenetole (B1680304), which undergoes aromatic formylation using dimethyl formamide (B127407) (DMF) catalyzed by phosphorus oxychloride (POCl3) to yield 4-ethoxybenzaldehyde (B43997). google.com This reaction, a type of Vilsmeier-Haack reaction, introduces an aldehyde group onto the electron-rich aromatic ring. youtube.comwikipedia.orgorganic-chemistry.org

The resulting 4-ethoxybenzaldehyde is then reacted with chloroform (B151607) in the presence of a phase transfer catalyst to produce 4-ethoxy-α-hydroxyphenylacetic acid. google.com The final step involves a hydrogenolysis reaction of the 4-ethoxy-α-hydroxyphenylacetic acid with a reducing agent to furnish the target compound, 4-ethoxyphenylacetic acid. google.com This synthetic route is noted for producing fewer side products, which simplifies purification. google.com

Another approach utilizes the Vilsmeier-Haack reaction on 4-ethoxyphenylacetic acid itself. escholarship.org In this process, phosphorus oxychloride is added to DMF at low temperatures, followed by the addition of 4-ethoxyphenylacetic acid. The reaction is heated, and after workup, yields α-[(Dimethylamino)methylene]-4-ethoxybenzeneacetaldehyde. escholarship.org

A classical route to 4-ethoxyphenylacetic acid involves the chloromethylation of phenetole followed by cyanidation. guidechem.com In this method, phenetole is treated with hydrogen chloride and formaldehyde (B43269) in a benzene (B151609) solution to produce o- and p-ethoxybenzyl chloride. guidechem.com Due to its instability, this intermediate mixture is not separated but is directly subjected to cyanidation. guidechem.com

The cyanidation step is carried out using sodium cyanide in an aqueous acetone (B3395972) solution with a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide. guidechem.com This reaction yields a mixture of o- and p-ethoxybenzyl cyanide, from which the desired p-ethoxybenzyl cyanide is isolated by fractional distillation under reduced pressure. guidechem.com The final step is the hydrolysis of p-ethoxybenzyl cyanide to 4-ethoxyphenylacetic acid. guidechem.comvulcanchem.com This traditional method is often compared to newer methods that avoid the use of highly toxic sodium cyanide. google.com

An alternative starting material for a similar pathway is p-methylphenol. This is first etherified with diethyl sulfate (B86663) to produce p-methyl phenyl ethyl ether, which is then chlorinated to yield p-ethoxybenzyl chloride. Subsequent cyanidation with sodium cyanide, again in the presence of a phase transfer catalyst, provides p-ethoxybenzyl cyanide, which is then hydrolyzed to 4-ethoxyphenylacetic acid. guidechem.com

Hydrolysis is a key final step in several synthetic routes to 4-ethoxyphenylacetic acid and its analogs. The most direct example is the hydrolysis of 4-ethoxybenzyl cyanide. guidechem.comvulcanchem.com This reaction can be performed under basic conditions, for instance, by heating with potassium hydroxide (B78521) in an ethylene (B1197577) glycol solution, followed by acidification to precipitate the carboxylic acid. guidechem.com

Similarly, esters of 4-ethoxyphenylacetic acid can be hydrolyzed to yield the parent acid. For example, ethyl 4-ethoxyphenylacetate can be dissolved in a solvent like 1,4-dioxane (B91453) and heated with a sodium hydroxide solution. google.com Subsequent acidification with hydrochloric acid precipitates 4-ethoxyphenylacetic acid, with reported yields as high as 93%. google.com The hydrolysis of tert-butyl esters has also been documented, although it can present challenges. nih.gov

The hydrolysis of nitrile intermediates is a common strategy. For instance, 4-methoxybenzyl cyanide is hydrolyzed with alcoholic sodium hydroxide to produce the corresponding acid. cdnsciencepub.com This principle is broadly applicable to various substituted phenylacetic acids.

More complex derivatives of 4-ethoxyphenylacetic acid are often prepared through multi-step synthetic sequences. These routes offer the flexibility to introduce various functional groups onto the core structure.

For instance, novel benzimidazole (B57391) derivatives have been synthesized using 4-ethoxyphenylacetic acid as a key building block. researchgate.net In one pathway, anilines are coupled with 4-ethoxyphenylacetic acid using standard amide coupling strategies. The resulting amide undergoes cyclization under acidic conditions to form the benzimidazole product. researchgate.net In a more convergent approach, a substituted aniline (B41778) is coupled with (4-ethoxyphenyl)acetyl chloride in the presence of zinc dust to form an amide intermediate, which is then further transformed. researchgate.net

Another example involves the synthesis of (benzylcarbamoyl)methyl 2-(4-ethoxyphenyl)acetate. This multi-step process includes the formation of a benzylcarbamoyl intermediate, which is then reacted with 2-(4-ethoxyphenyl)acetate under basic conditions. evitachem.com

The synthesis of (4-ethoxy-3-nitrophenyl)acetic acid starts with the nitration of ethoxybenzene, followed by a Friedel-Crafts acylation to introduce the acetic acid moiety. smolecule.com Furthermore, 2-(3-benzyloxy-4-ethoxyphenyl)acetic acid has been synthesized in a multi-step route starting from 3,4-dihydroxybenzaldehyde, involving orthogonal protection of hydroxyl groups, reduction, chlorination, cyanidation, and finally hydrolysis. researchgate.net

These multi-step syntheses are crucial for creating a diverse library of 4-ethoxyphenylacetic acid analogs for various research applications, including the development of new therapeutic agents. acs.org

Hydrolysis-Based Routes for the Synthesis of Phenylacetic Acid and its Ethoxy Derivatives

Catalytic Approaches and Reaction Mechanism Studies in 4-Ethoxyphenylacetic Acid Synthesis

Phase transfer catalysis (PTC) plays a crucial role in enhancing the efficiency of several key steps in the synthesis of 4-ethoxyphenylacetic acid and its precursors. This catalytic method facilitates the reaction between reactants located in different phases (typically aqueous and organic). youtube.com

A prominent application of PTC is in the cyanidation of ethoxybenzyl chloride. guidechem.com In this reaction, the water-soluble sodium cyanide needs to react with the organically soluble ethoxybenzyl chloride. A phase transfer catalyst, such as tetrabutylammonium bromide, transports the cyanide anion from the aqueous phase to the organic phase, where the reaction can proceed. guidechem.comyoutube.com This avoids the need for expensive or hazardous anhydrous solvents and can significantly improve reaction rates and yields.

PTC is also employed in a modern synthetic route to 4-ethoxyphenylacetic acid. google.com After the initial formylation of phenetole, the resulting 4-ethoxybenzaldehyde is reacted with chloroform. A phase transfer catalyst, such as benzyltriethylammonium chloride (TEBA), is used to facilitate the formation of 4-ethoxy-α-hydroxyphenylacetic acid. google.com The catalyst helps to move reactants between the phases, enabling the reaction to occur efficiently. youtube.com

The Williamson ether synthesis, a fundamental reaction for forming the ethoxy group on the phenyl ring from a phenol (B47542) precursor, can also benefit from PTC. youtube.comcapes.gov.br The catalyst helps to transfer the phenoxide ion from the aqueous phase to the organic phase to react with an ethylating agent. youtube.com Various quaternary ammonium (B1175870) salts are commonly used as phase transfer catalysts in these syntheses. google.comguidechem.com

Table of Reaction Parameters for PTC in 4-Ethoxyphenylacetic Acid Synthesis

| Reaction Step | Reactants | Phase Transfer Catalyst | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| Cyanidation | o- and p-ethoxybenzyl chloride, Sodium cyanide | Tetrabutylammonium bromide | Aqueous acetone, 56°C, 6h | o- and p-ethoxybenzyl cyanide | guidechem.com |

| Addition of Chloroform | 4-ethoxybenzaldehyde, Chloroform | Benzyltriethylammonium chloride (TEBA) | Room temperature to reflux | 4-ethoxy-α-hydroxyphenylacetic acid | google.com |

| Alkylation | p-ethoxycyanobenzyl, Methyl iodide | Tetrabutylammonium bromide | Aqueous, 60°C | 2-methyl p-ethoxycyanobenzyl |

Investigation of Catalyst Systems in Reduction Reactions

The reduction of functional groups within the 4-ethoxyphenylacetic acid framework and its derivatives is a critical transformation in the synthesis of various target molecules. The choice of catalyst system is paramount in achieving high efficiency and selectivity.

A common reduction involves the conversion of a benzyloxy group to a benzyl (B1604629) alcohol derivative. This can be accomplished using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. For instance, in the synthesis of certain hybrid molecules, a nitro group on a related scaffold was reduced to an aniline using hydrogen gas and a palladium on carbon (Pd/C) catalyst. nih.gov This method proved to be clean, often requiring only filtration for purification. nih.gov

Another patented method for preparing 4-ethoxyphenylacetic acid involves a hydrogenolysis reaction of 4-ethoxy-alpha-hydroxyphenylacetic acid in the presence of a reducing agent. google.com This highlights the use of reduction to form the final acid product.

In the context of asymmetric synthesis, rhodium and ruthenium catalysts have shown significant utility. For the reduction of enamides to form chiral amines, catalyst systems derived from Rh(COD)₂BF₄ and Josiphos ligands have been successfully employed. rsc.org These systems can provide high enantioselectivity, which is crucial in pharmaceutical applications. rsc.org Ruthenium catalysts, such as those based on (S)-BINAP, have also been effective in the asymmetric hydrogenation of alkenes to produce chiral intermediates. rsc.org

The following table summarizes various catalyst systems used in reduction reactions related to the 4-ethoxyphenylacetic acid scaffold and its analogs.

Table 1: Catalyst Systems in Reduction Reactions

| Reactant/Substrate | Catalyst System | Reagents | Product | Reference |

|---|---|---|---|---|

| Nitro-substituted aromatic compound | Palladium on carbon (Pd/C) | Hydrogen gas | Aniline derivative | nih.gov |

| 4-Ethoxy-alpha-hydroxyphenylacetic acid | Not specified | Reducing agent | 4-Ethoxyphenylacetic acid | google.com |

| Enamide intermediate | Rh(COD)₂BF₄ / Josiphos ligand | Hydrogen gas | Chiral amine | rsc.org |

| Itaconate derivative | [(S)-BINAP-Ru(p-cymene)Cl]Cl | Hydrogen gas | Chiral cyclohexylamine (B46788) salt | rsc.org |

Derivatization Strategies and Functional Group Transformations of the 4-Ethoxyphenylacetic Acid Scaffold

The 4-ethoxyphenylacetic acid scaffold serves as a versatile platform for the synthesis of a wide array of derivatives through various functional group transformations. These modifications are primarily focused on the carboxylic acid moiety and the aromatic ring, enabling the exploration of structure-activity relationships for various applications.

The carboxylic acid group of 4-ethoxyphenylacetic acid readily undergoes esterification and amidation, which are fundamental reactions for creating a diverse range of derivatives. cymitquimica.com

Esterification is commonly achieved by reacting 4-ethoxyphenylacetic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. researchgate.net For example, the synthesis of methyl or ethyl esters of 4-ethoxyphenylacetic acid is a standard procedure. researchgate.net Another approach involves the use of a heterogeneous acid catalyst like Amberlyst-15 under solventless conditions, which aligns with green chemistry principles. gcsu.edu

Amidation reactions are crucial for introducing amide functionalities. A common method involves activating the carboxylic acid, for instance, with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and triethylamine (B128534) (TEA), followed by reaction with an amine. nih.gov This has been used to couple 4-ethoxyphenylacetic acid with aniline derivatives. nih.gov Another example is the synthesis of p-hydroxyphenylacetamide from phenylacetic acid, which proceeds through an ester intermediate followed by reaction with ammonia. google.com

The following table provides examples of esterification and amidation reactions involving 4-ethoxyphenylacetic acid and related compounds.

Table 2: Esterification and Amidation Reactions

| Starting Material | Reagent(s) | Catalyst/Coupling Agent | Product Type | Reference |

|---|---|---|---|---|

| 4-Ethoxyphenylacetic acid | Methanol/Ethanol (B145695) | Sulfuric Acid | Methyl/Ethyl ester | researchgate.net |

| Phenylacetic acid | 4-Ethoxyphenol | Amberlyst-15 | Ester | gcsu.edu |

| 2-(4-Ethoxyphenyl)acetic acid | Aniline derivative | HBTU, TEA | Amide | nih.gov |

| Phenylacetic acid ester | Ammonia | None | Amide | google.com |

The aromatic ring of 4-ethoxyphenylacetic acid provides opportunities for further substitution to modulate the compound's properties. Various electrophilic aromatic substitution reactions can be employed to introduce a range of functional groups.

For instance, reactions such as halogenation (introduction of Br, Cl), nitration, and sulfonation can be performed on the ethoxy-substituted aromatic ring. vulcanchem.com The synthesis of 2-[3-(benzyloxy)-4-ethoxyphenyl]acetic acid involves the introduction of a benzyloxy group onto the phenyl ring.

Furthermore, derivatives can be synthesized from precursors already containing the desired substitutions. For example, 4-ethoxyphenylacetylhydrazide has been used as a starting material for the synthesis of 4-allyl-5-aryl-1,2,4-triazoles. mdpi.com In another instance, 2-[4-(5-ethoxy-4-phenyl-1,3-oxazol-2-yl)phenyl]acetic acid is a derivative where the phenyl ring is substituted with an oxazole (B20620) moiety.

The following table illustrates the synthesis of various substituted derivatives.

Table 3: Synthesis of Substituted Derivatives

| Starting Material/Precursor | Reaction Type/Reagents | Substituent(s) Introduced | Product | Reference |

|---|---|---|---|---|

| Ethoxy-substituted aromatic ring | Halogenation | Br, Cl | Halogenated derivative | vulcanchem.com |

| Ethoxy-substituted aromatic ring | Nitration | Nitro group | Nitrated derivative | vulcanchem.com |

| Phenol derivative | Benzyl alcohol | Benzyloxy group | 2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic acid | |

| 4-Ethoxyphenylacetylhydrazide | Allylisothiocyanate | 4-Allylthiosemicarbazide | 1-Substituted-4-allylthiosemicarbazide | mdpi.com |

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

In the context of 4-ethoxyphenylacetic acid analogs, the carboxylic acid group is a common target for bioisosteric replacement. For example, tetrazoles have been investigated as bioisosteres for carboxylic acids in free fatty acid receptor 2 (FFA2) antagonists. acs.org This replacement has led to compounds with significantly improved potency. acs.org

The ethoxyphenyl group itself can act as a bioisostere. For example, it can be a replacement for other substituted phenyl rings to optimize biological activity. General principles of bioisosterism suggest that a phenyl group can be replaced by other aromatic heterocycles like pyridyl or thiophene. cambridgemedchemconsulting.com Similarly, the ethoxy group (-O-CH₂CH₃) could conceptually be replaced by other groups of similar size and electronics. While direct examples for 4-ethoxyphenylacetic acid are not extensively detailed, the principles are widely applied in drug design. For instance, in other molecular scaffolds, a 3-phenyl isoxazole (B147169) has been identified as a successful bioisosteric replacement for a pyrazole (B372694) ring. biorxiv.org

The following table provides examples of potential and reported bioisosteric replacements relevant to the 4-ethoxyphenylacetic acid scaffold.

Table 4: Bioisosteric Replacements

| Original Group/Moiety | Bioisosteric Replacement | Rationale/Observation | Reference |

|---|---|---|---|

| Carboxylic Acid | Tetrazole | Improved potency in FFA2 antagonists | acs.org |

| Phenyl | Pyridyl, Thiophene | General bioisosteric principle | cambridgemedchemconsulting.com |

| Pyrazole | 3-Phenyl isoxazole | Circumvented intramolecular cyclization and maintained potency | biorxiv.org |

| Hydrogen | Deuterium | Modulate metabolism through kinetic isotope effect | cambridgemedchemconsulting.com |

Molecular and Cellular Mechanisms of Biological Activity of 4 Ethoxyphenylacetic Acid Pinstatic Acid Pisa

Role of 4-Ethoxyphenylacetic Acid as Pinstatic Acid (PISA) in Plant Auxin Biology

4-Ethoxyphenylacetic acid, designated as Pinstatic Acid (PISA), has been identified as a significant modulator of polar auxin transport in plants, particularly in Arabidopsis thaliana. nih.govplantae.org It was discovered during a screening of phenylacetic acid (PAA) derivatives aimed at finding compounds that could selectively modulate the trafficking of PIN-FORMED (PIN) proteins without triggering the canonical auxin signaling pathway. plantae.orgnih.gov PISA's unique mode of action provides a valuable chemical tool for dissecting the complex regulation of auxin transport and its impact on plant development. nih.govplantae.orgresearchgate.net

PISA positively modulates polar auxin transport, a process crucial for establishing auxin gradients that guide various developmental processes. nih.govplantae.orgresearchgate.net The directional movement of the plant hormone auxin is largely controlled by the polar localization of PIN auxin efflux carriers on the plasma membrane. plantae.orgista.ac.at PISA's influence on this transport is achieved by altering the subcellular trafficking of these PIN proteins. plantae.orgresearchgate.net

A key mechanism of PISA's action is the inhibition of PIN protein internalization from the plasma membrane. nih.govresearchgate.netcore.ac.uk Like conventional auxins, PISA blocks the endocytosis of PIN proteins. plantae.orgnih.gov This process is crucial for regulating the amount of active PIN proteins at the cell surface. By preventing their removal from the plasma membrane, PISA effectively increases the number of these transporters available for auxin efflux. plantae.orgresearchgate.net Research has shown that PISA inhibits the formation of BFA bodies, which are agglomerations of endomembrane compartments induced by the fungal toxin Brefeldin A, further indicating its role in blocking the internalization pathway of PIN proteins. core.ac.uk This inhibitory effect on internalization is not dependent on the TIR1/AFB auxin receptor pathway, as PISA still promotes PIN2 accumulation at the plasma membrane in tir1 afb1 afb2 afb3 quadruple mutants. researchgate.net

As a direct consequence of inhibiting their internalization, PISA treatment leads to an increased accumulation of PIN proteins at the plasma membrane. nih.govplantae.orgresearchgate.net This enhanced presence of PIN proteins, such as PIN1 and PIN2, at the cell surface boosts the capacity for auxin efflux. researchgate.net This accumulation is not restricted to the typical polar domains; for instance, PISA can induce the accumulation of PIN2-GFP on the lateral sides of cells. researchgate.net This altered distribution and increased abundance of PIN proteins at the plasma membrane are central to the physiological effects observed in PISA-treated plants. plantae.orgresearchgate.net

The mechanism of PISA is notably different from that of classical auxin transport inhibitors like 2,3,5-triiodobenzoic acid (TIBA) and N-1-naphthylphthalamic acid (NPA). plantae.orgnih.gov While TIBA and NPA inhibit auxin transport, PISA acts as a positive modulator, enhancing it. researchgate.netnih.gov For example, in hypocotyl segments, NPA reduces the basipetal (downward) movement of radioactively labeled IAA, whereas PISA enhances it. nih.gov TIBA is understood to interfere with the trafficking of vesicles containing PIN proteins, reducing their levels at the plasma membrane, and NPA is thought to bind directly to PIN proteins to inhibit their activity. mdpi.com In contrast, PISA's primary action is to block PIN internalization, thereby increasing their presence at the plasma membrane. plantae.orgcore.ac.uknih.gov This fundamental difference in their modes of action leads to opposite effects on certain developmental processes; for instance, TIBA and NPA promote root hair formation by causing auxin to accumulate, while PISA inhibits it, likely by enhancing auxin transport away from the root hair-forming zone. nih.gov

Table 1: Comparison of PISA with Classical Auxin Transport Inhibitors

| Feature | Pinstatic Acid (PISA) | 2,3,5-triiodobenzoic acid (TIBA) | N-1-naphthylphthalamic acid (NPA) |

|---|---|---|---|

| Primary Mechanism | Inhibits PIN protein internalization from the plasma membrane plantae.orgresearchgate.netcore.ac.uk | Interferes with PIN-containing vesicle trafficking mdpi.com | Binds to and inhibits PIN protein activity mdpi.com |

| Effect on PIN Proteins at Plasma Membrane | Increases accumulation plantae.orgresearchgate.net | Reduces levels mdpi.com | Inhibits function mdpi.com |

| Overall Effect on Auxin Transport | Positive modulator (enhances) researchgate.netnih.gov | Inhibitor nih.govmdpi.com | Inhibitor nih.govmdpi.com |

| Effect on Root Hair Formation | Inhibits nih.gov | Promotes nih.gov | Promotes nih.gov |

| Effect on Basipetal Auxin Transport in Hypocotyls | Enhances nih.gov | Inhibits ista.ac.at | Inhibits nih.gov |

By positively modulating polar auxin transport, PISA induces distinct auxin-like effects on plant development. plantae.orgresearchgate.net These effects are a direct result of altered auxin distribution within the plant tissues, caused by the increased and sustained presence of PIN proteins at the plasma membrane.

PISA treatment has been shown to promote hypocotyl elongation. plantae.orgresearchgate.net This growth response is dependent on functional auxin transport, as the effect is suppressed by the application of auxin transport inhibitors like TIBA. ista.ac.at This suggests that PISA's role in enhancing auxin flow is the direct cause of the observed increase in hypocotyl length.

Similarly, PISA promotes the formation of adventitious roots, which are roots that arise from non-root tissues, such as the hypocotyl. plantae.orgresearchgate.netfrontiersin.org This process is known to be heavily dependent on auxin. frontiersin.org The ability of PISA to induce adventitious rooting is also linked to its positive effect on auxin transport, as this effect is negated by auxin efflux inhibitors. ista.ac.at This indicates that the PISA-mediated enhancement of auxin movement is required for the initiation and development of these roots. plantae.orgista.ac.at

Table 2: Developmental Effects of PISA

| Developmental Process | Observed Effect of PISA | Supporting Evidence |

|---|---|---|

| Hypocotyl Elongation | Promotion plantae.orgresearchgate.net | Effect is suppressed by auxin transport inhibitors (TIBA) ista.ac.at |

| Adventitious Root Formation | Promotion plantae.orgresearchgate.net | Effect is suppressed by auxin efflux inhibitors ista.ac.at |

| Root Hair Formation | Inhibition ista.ac.atnih.gov | Opposite effect to auxin transport inhibitors (TIBA, NPA) nih.gov |

| Primary Root Elongation | Inhibition ista.ac.at | PISA induces DR5::GFP expression in the lateral root cap, suggesting enhanced auxin accumulation nih.gov |

| Gravitropic Response | Reduced ista.ac.atnih.gov | PISA blocks the redistribution of IAA required for root bending nih.gov |

PISA's Influence on Auxin-Regulated Plant Developmental Processes

Impact on Root Growth and Auxin Distribution/Maxima

4-Ethoxyphenylacetic acid, designated as pinstatic acid (PISA), significantly influences root system architecture by altering auxin transport and distribution. vulcanchem.com Research on Arabidopsis thaliana has shown that PISA inhibits primary root growth. This inhibition is a direct consequence of its ability to modulate auxin transport, which in turn affects the establishment and maintenance of auxin distribution patterns and maxima within the root tip. vulcanchem.com

At high concentrations (e.g., 100 μM), PISA induces severe defects in the morphology of root cells. vulcanchem.com Furthermore, its effect on auxin distribution has been visualized using DR5::GFP reporter lines, which are markers for auxin response. In seedlings treated with PISA, a significant induction of GFP expression is observed in the lateral root cap cells, indicating an altered auxin maximum. vulcanchem.com This suggests that PISA's impact on root growth is mediated by its disruption of the precise auxin gradients necessary for coordinated cell division and elongation in the root meristem. vulcanchem.com

Interestingly, while PISA generally inhibits root elongation, it has demonstrated the ability to rescue the root meristem collapse observed in lines overexpressing the PINOID (PID) protein kinase. googleapis.com In these 35S::PID lines, PIN1 transporters are mislocalized, leading to auxin depletion in the root meristem. googleapis.com PISA treatment restores the auxin maximum by inducing a more dispersed, apolar localization of PIN1, thereby rescuing the mutant phenotype. googleapis.com This highlights PISA's specific effect on PIN protein localization rather than a general toxic effect on root growth.

Table 1: Effects of PISA on Root Growth and Auxin Reporter Expression

| Observation | Plant Line | Treatment | Result | Reference(s) |

|---|---|---|---|---|

| Primary Root Growth | Wild-type Arabidopsis | PISA | Inhibition of primary root elongation. | |

| Root Cell Morphology | Wild-type Arabidopsis | 100 μM PISA | Severe defects in root cell morphology. | vulcanchem.com |

| Auxin Distribution | DR5::GFP Arabidopsis | PISA | Significant induction of GFP in lateral root cap cells. | vulcanchem.com |

Uncoupling of PIN Trafficking from Transcriptional Auxin Responses (SCFTIR1/AFB Pathway)

A key characteristic of 4-ethoxyphenylacetic acid (PISA) is its ability to modulate auxin transport independently of the primary auxin signaling pathway. vulcanchem.com The canonical auxin response is mediated by the SCFTIR1/AFB signaling pathway, where auxin acts as a molecular glue to promote the interaction between the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) co-receptors and Aux/IAA transcriptional repressors, leading to the degradation of the latter and the activation of auxin-responsive genes. vulcanchem.comgoogleapis.com

Multiple studies have demonstrated that PISA is an inactive analog in this transcriptional pathway. vulcanchem.comgoogleapis.com Unlike natural auxins such as Indole-3-acetic acid (IAA) or synthetic auxins like 1-Naphthaleneacetic acid (NAA), PISA does not activate this signaling cascade. This has been confirmed by experiments showing that PISA treatment does not induce the expression of the auxin-responsive reporter gene DR5::GUS, a well-established marker for SCFTIR1/AFB pathway activation. vulcanchem.comgoogleapis.com

This uncoupling is a critical feature of PISA, as it allows researchers to study the effects of modified auxin transport and PIN protein dynamics without the confounding influence of widespread changes in gene expression typically triggered by active auxins. vulcanchem.comgoogleapis.com PISA's action—inhibiting the internalization of PIN proteins—is therefore considered a non-transcriptional effect. vulcanchem.com This makes PISA a valuable chemical tool for dissecting the specific regulatory mechanisms that govern the subcellular trafficking of PIN proteins. vulcanchem.com

Cellular and Molecular Mechanisms Underlying PISA's Action on PIN Trafficking

Interaction with Vesicular Trafficking Machinery (e.g., ARF-GEFs, GNOM)

The biological activity of 4-ethoxyphenylacetic acid (PISA) is centered on its ability to interfere with the trafficking of PIN-FORMED (PIN) auxin efflux carriers. vulcanchem.comvulcanchem.com PIN proteins are not static on the plasma membrane; they undergo continuous cycling through endocytosis and exocytosis, a process vital for establishing and dynamically regulating the direction of auxin flow. vulcanchem.com This vesicular trafficking is regulated by a complex machinery, including ADP RIBOSYLATION FACTOR-GUANINE NUCLEOTIDE EXCHANGE FACTORS (ARF-GEFs). vulcanchem.com

A key ARF-GEF in Arabidopsis is GNOM, which is essential for the endosomal recycling of proteins, including the polar localization of PIN1. evitachem.comgoogle.com The fungal toxin Brefeldin A (BFA) is a known inhibitor of many ARF-GEFs, including GNOM, and its application causes PIN proteins to accumulate in intracellular agglomerations known as "BFA bodies," disrupting auxin transport. vulcanchem.comevitachem.com PISA, similar to conventional auxins, blocks the internalization of PIN proteins from the plasma membrane. vulcanchem.comvulcanchem.comevitachem.com This action prevents the accumulation of PIN proteins in BFA bodies during co-treatment with BFA, indicating that PISA's effect occurs at the level of PIN protein endocytosis, a process upstream of the BFA-sensitive recycling step mediated by ARF-GEFs like GNOM. evitachem.com PISA's mechanism of inhibiting PIN internalization suggests an interaction with the endocytic machinery that controls the dynamic cycling of these crucial auxin transporters. vulcanchem.com

Exploration of PISA's Target Specificity within the Auxin Transport System

4-Ethoxyphenylacetic acid (PISA) has been identified as a positive modulator of polar auxin transport with a distinct mechanism of action compared to other known auxin transport inhibitors. vulcanchem.com Its primary mode of action is the inhibition of the internalization of PIN proteins from the plasma membrane. vulcanchem.comvulcanchem.comgoogle.com This leads to an accumulation of PIN proteins at the cell surface, which in turn enhances auxin efflux. vulcanchem.com

This mechanism distinguishes PISA from classical auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA). vulcanchem.comvulcanchem.com While these classical inhibitors also disrupt polar auxin transport, PISA achieves this through a different molecular process, making it a unique tool for research. vulcanchem.com

Investigations into PISA's specificity have revealed that its primary target is likely not the regulation of gene expression, as it does not affect the transcription of PIN genes. vulcanchem.com Furthermore, analysis has shown that PISA treatment does not alter the endogenous levels of IAA in Arabidopsis seedlings, indicating that its effects are not due to an influence on auxin biosynthesis or catabolism. PISA's specific action appears to be focused on the post-translational regulation of PIN protein localization by directly or indirectly interfering with the machinery responsible for their endocytosis and subsequent recycling. vulcanchem.comgoogleapis.com This specificity makes PISA a precise instrument for studying the non-transcriptional regulation of auxin transport. googleapis.com

Table 2: Target Specificity of PISA in the Auxin Transport System

| Feature | PISA's Effect | Mechanism | Reference(s) |

|---|---|---|---|

| PIN Protein Localization | Accumulation at plasma membrane | Inhibition of PIN internalization/endocytosis. | vulcanchem.comgoogleapis.comvulcanchem.com |

| Auxin Efflux | Positive modulation/enhancement | Increased abundance of PIN proteins at the cell surface. | vulcanchem.com |

| PIN Gene Transcription | No significant effect | The primary target is not at the transcriptional level. | vulcanchem.com |

| Endogenous IAA Levels | No significant effect | Does not appear to affect auxin biosynthesis or catabolism. |

Exploration of Other Reported Biological Activities of 4-Ethoxyphenylacetic Acid and Related Analogs

Investigation of Anti-inflammatory Properties

Beyond its well-documented effects on plant development, 4-ethoxyphenylacetic acid and its structural analogs have been investigated for pharmacological activities in animal systems. Notably, early patents identified 4-ethoxyphenylacetic acid as a compound possessing anti-inflammatory, analgesic, and antipyretic properties. googleapis.com These studies suggested that compounds of its class could be useful in treating conditions such as the painful inflammation of joints that occurs in rheumatoid arthritis and osteoarthritis.

The proposed mechanism for the anti-inflammatory effects of phenylacetic acid derivatives often involves the inhibition of cyclooxygenase (COX) enzymes. evitachem.comgoogle.com These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation. While direct mechanistic studies on 4-ethoxyphenylacetic acid's anti-inflammatory action are limited, the structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) supports this potential mechanism. The acetic acid moiety, in particular, is a feature that may confer anti-inflammatory properties through COX inhibition. evitachem.com Research on related analogs continues to explore how modifications to the core structure can influence these biological activities. google.com

Assessment of Antimicrobial Activity

While 4-Ethoxyphenylacetic acid itself has not been extensively tested for direct antimicrobial properties, it serves as a valuable building block in the synthesis of novel compounds with significant antibacterial and antifungal activities.

Several studies have utilized 4-Ethoxyphenylacetic acid to create more complex heterocyclic structures that exhibit antimicrobial effects. For example, it has been used in the synthesis of 4-substituted-5-aryl-1,2,4-triazoles, which were subsequently tested against various bacteria and fungi. mdpi.com The resulting triazole derivatives showed inhibitory effects against microorganisms including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Aspergillus niger, and Candida albicans. mdpi.com

Similarly, thiazole-oxazole hybrids, which can be synthesized from 4-ethoxyphenylacetic acid, have demonstrated broad-spectrum activity against Gram-positive bacteria and fungi. vulcanchem.com Another study involved the creation of a combinatorial library of bicyclic guanidines, using 4-Ethoxyphenylacetic acid as one of the building blocks, which led to the discovery of compounds with potent antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov Analogs of N-(4-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide, which can be synthesized from 4-ethoxyphenylacetic acid, have shown antimicrobial properties against Staphylococcus aureus with MIC values of 4–8 µg/mL. vulcanchem.com

Table 2: Antimicrobial Activity of Derivatives Synthesized from 4-Ethoxyphenylacetic Acid

| Derivative Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| 4-Substituted-5-Aryl-1,2,4-Triazoles | E. coli, B. subtilis, S. aureus, A. niger, C. albicans | Synthesized triazoles showed varied antibacterial and antifungal effects. | mdpi.com |

| Thiazole-Oxazole Hybrids | Gram-positive bacteria (S. aureus), Fungi (C. albicans) | Demonstrated broad-spectrum activity with MIC values from 8–32 µg/mL. | vulcanchem.com |

| Bicyclic Guanidines | Candida albicans, Cryptococcus neoformans | Identified potent antifungal compounds from a combinatorial library. | nih.gov |

Analgesic Properties and Modulation of Pain Pathways

The intrinsic analgesic properties of 4-Ethoxyphenylacetic acid have not been established. However, its chemical structure is a key component in the synthesis of potent analgesic compounds. It serves as a precursor for a series of 2-benzylbenzimidazole derivatives, which were developed as opioid analgesics in the late 1950s. who.int

One notable example is the synthesis of etazene (2-[(4-Ethoxyphenyl)methyl]-N,N-diethyl-1H-benzimidazole-1-ethanamine), a synthetic opioid. The process involves the condensation of an ortho-phenylenediamine species with 4-ethoxyphenylacetic acid. who.int This demonstrates the crucial role of 4-ethoxyphenylacetic acid in creating the final molecular architecture responsible for the analgesic effects. Furthermore, research on dual-acting molecules has employed 4-ethoxyphenylacetic acid to synthesize compounds that exhibit both cannabinoid receptor 2 (CB2) agonist and butyrylcholinesterase inhibitor activities, which have shown neuroprotective and potential pain-modulating effects in models of Alzheimer's disease. acs.orgresearchgate.net A patent from the 1960s also lists 4-ethoxyphenylacetic acid among a series of phenylacetic and phenylpropionic acids claimed to have valuable anti-inflammatory, analgesic, and antipyretic properties with low toxicity. google.comgoogle.com

Metabolomic Profiling and Biomarker Identification in Health and Disease

Recent advancements in metabolomics have highlighted 4-Ethoxyphenylacetic acid as a significant metabolite in various biological contexts, from human diseases to plant physiology.

Detection in Salivary Metabolome for Temporomandibular Disorders (TMDs)

A significant finding is the identification of 4-Ethoxyphenylacetic acid as a potential biomarker for myogenous temporomandibular disorders (TMDs), a subgroup of craniofacial pain conditions affecting the masticatory muscles. jofph.comnih.gov In a pilot study utilizing nuclear magnetic resonance (NMR) spectroscopy to analyze the saliva of patients with TMDs and healthy controls, 4-Ethoxyphenylacetic acid was identified as one of eight key metabolites that could discriminate between the two groups. jofph.comnih.govquintessence-publishing.comresearchgate.net

The study involved 19 patients with TMD of muscular origin and 39 healthy controls. nih.gov The analysis revealed significant variations in the salivary metabolite makeup between the patient and control groups. jofph.com The identification of 4-Ethoxyphenylacetic acid and the other seven metabolites suggests that NMR-based metabolomics is a powerful tool for profiling patients with this condition and could lead to new diagnostic approaches. jofph.comnih.gov

Table 3: Key Salivary Metabolites Identified as Potential Biomarkers for Myogenous TMDs

| Metabolite | Status in TMD Patients | Reference |

|---|---|---|

| 4-Ethoxyphenylacetic acid | Identified as a key discriminating metabolite | jofph.comnih.gov |

| L-isoleucine | Identified as a key discriminating metabolite | jofph.comnih.gov |

| Methylmalonic acid | Identified as a key discriminating metabolite | jofph.comnih.gov |

| Isopropanolamine | Identified as a key discriminating metabolite | jofph.comnih.gov |

| Dimethyl sulfone | Identified as a key discriminating metabolite | jofph.comnih.gov |

| Lactic acid | Identified as a key discriminating metabolite | jofph.comnih.gov |

| N-acetyl alanine | Identified as a key discriminating metabolite | jofph.comnih.gov |

Implications for Metabolic Pathophysiological Processes

The presence of 4-Ethoxyphenylacetic acid as a distinguishing metabolite in TMD patients points to its involvement in underlying metabolic pathophysiological processes. While the study on TMDs noted that no previous research had linked this specific compound to TMD pain, its discovery opens new avenues for understanding the etiology and pathogenesis of the disorder. jofph.com The altered levels of this and other metabolites suggest a systemic metabolic dysregulation that manifests, in part, in the salivary profile of affected individuals.

Beyond its role in human pathology, 4-Ethoxyphenylacetic acid is also recognized in plant biology, where it has been named "pinstatic acid" (PISA). nih.gov In plants, it acts as a modulator of polar auxin transport, a critical process for plant growth and development. nih.govista.ac.atmdpi.comcore.ac.uk PISA enhances auxin flow by inhibiting the internalization of PIN proteins, which are auxin efflux carriers. nih.govcore.ac.uk Although it shows auxin-like activity, it does not appear to activate the primary auxin signaling pathway directly. nih.govnih.gov This dual identity in human and plant metabolomes underscores its role as a biologically active small molecule, though its precise metabolic origins and functions in different systems are still being elucidated.

Structure Activity Relationship Sar and Computational Modeling of 4 Ethoxyphenylacetic Acid Analogs

Systematic Analysis of Substituent Effects on Biological Activity of 4-Ethoxyphenylacetic Acid Derivatives

Influence of Ethoxy Group Position and Substituent Modifications

The position and nature of the ethoxy group on the phenyl ring are critical determinants of biological activity. In derivatives of arylpyrid-3-ylmethanones, which act as positive allosteric modulators of α7 nicotinic acetylcholine (B1216132) receptors, the 4-ethoxy substitution was found to yield the most efficacious compounds. nih.gov Replacing the 4-ethoxy group with substituents like 4-chloro, trifluoromethoxy, propyl, phenoxy, or ethylthio resulted in a significant or complete loss of activity. nih.gov This suggests that the size of the ethoxy group is not the sole factor, but rather the ether oxygen, likely acting as a hydrogen bond acceptor, is crucial for its activity. nih.gov

In another study on benzimidazole (B57391) derivatives, the para-ethoxy group on the phenyl ring was found to be essential for high affinity towards the cannabinoid receptor 2 (CB2). researchgate.net Any modifications, including shifting it to the ortho- or meta-positions, were detrimental to the binding affinity. researchgate.net The steric and electronic properties conferred by the ethoxy group at the para-position appear to be optimal for interaction with this specific biological target. vulcanchem.comvulcanchem.com

Furthermore, in the context of anti-inflammatory agents, the presence of an ethoxy group on an oxazole (B20620) ring, combined with a phenyl group, likely enhances lipophilicity and receptor-binding affinity.

Interactive Data Table: Effect of Ethoxy Group and its Replacements on α7 nAChR Modulatory Activity

| Compound ID | 5-Aryl Group | Benzoyl Group | Activity |

| 7g | 4-Ethoxyphenyl | 4-Fluorobenzoyl | Active |

| 7j | 4-Chlorophenyl | 4-Fluorobenzoyl | Inactive |

| 7k | 4-Fluorophenyl | 4-Fluorobenzoyl | Active |

| 7l | 4-Trifluoromethoxyphenyl | 4-Fluorobenzoyl | Inactive |

| 7m | 4-Propylphenyl | 4-Fluorobenzoyl | Inactive |

| 7n | 4-Phenoxyphenyl | 4-Fluorobenzoyl | Inactive |

| 7o | 4-Ethylthiophenyl | 4-Fluorobenzoyl | Inactive |

Source: Adapted from research findings on arylpyrid-3-ylmethanones. nih.gov

Correlation Between Structural Features and Auxin-like Activity

4-Ethoxyphenylacetic acid, also known as pinstatic acid (PISA), exhibits auxin-like effects by modulating polar auxin transport. nih.govresearchgate.net Unlike conventional auxins, PISA does not appear to directly activate the SCF-TIR1/AFB auxin receptor pathway. nih.govcore.ac.uk Instead, it promotes hypocotyl elongation and adventitious root formation by inhibiting the internalization of PIN-FORMED (PIN) auxin efflux carriers. nih.govresearchgate.net

Early structure-activity relationship studies on monosubstituted phenylacetic acids indicated that 4-substituted derivatives are generally less active or inactive as classical auxins. ista.ac.at This is consistent with the finding that PISA does not bind to the TIR1/AFB co-receptor complex. core.ac.ukista.ac.at The presence of the 4-ethoxy group is thought to sterically hinder stable binding to the auxin binding cavity of TIR1. ista.ac.at An analog of PISA, 3-ethoxyphenylacetic acid (mPISA), retains weak auxin activity, suggesting that the position of the ethoxy group is a key determinant of its specific biological action. researchgate.net

SAR in Dual-Acting Ligands Incorporating 4-Ethoxyphenylacetic Acid Moiety

The 4-ethoxyphenylacetic acid scaffold has been incorporated into the design of dual-acting ligands, which are molecules designed to interact with multiple biological targets. For instance, it has been used in the development of hybrid molecules that act as both cannabinoid receptor 2 (CB2R) agonists and butyrylcholinesterase (BChE) inhibitors. nih.govacs.org

In a series of benzimidazole-based hybrids, the 4-ethoxyphenylacetic acid moiety was coupled to an amine. nih.govacs.orgnih.gov The resulting amide linkage was a key structural feature. Modifications to the linker and other parts of the molecule were explored to optimize the activity at both targets. For example, in one study, a series of compounds (4a-e) with a secondary amide group showed single-digit micromolar affinity for the human CB2 receptor (hCB2R). nih.gov A tertiary amide derivative (5), however, exhibited lower selectivity, indicating that the number of substituents at the amide group influences selectivity between CB1 and CB2 receptors. nih.gov

In another series of dual-acting compounds, the 4-ethoxyphenylacetic acid was part of a structure designed to inhibit neuronal nitric oxide synthase (nNOS) and act as a µ-opioid receptor agonist. nih.gov Condensation of 2-(4-ethoxyphenyl)acetic acid with a 1,2-diaminobenzene intermediate was a key step in synthesizing the benzimidazole core of these dual-action molecules. nih.gov

Computational Chemistry and Molecular Modeling Approaches in SAR Studies

Computational methods are invaluable tools for understanding the structure-activity relationships of 4-ethoxyphenylacetic acid analogs at the molecular level.

Ligand-Protein Docking Simulations to Predict Binding Modes

Molecular docking simulations have been employed to predict how these ligands bind to their protein targets. For dual-acting CB2R agonist/BChE inhibitors, docking studies were used to investigate the binding of benzimidazole-based compounds to both hBChE and hCB2R. nih.gov These simulations help to rationalize the observed biological activities and guide the design of new analogs with improved potency and selectivity.

In the context of auxin activity, a docking study of PISA with the auxin binding cavity of TIR1 suggested that the 4-ethoxy chain would prevent stable binding, which is consistent with experimental observations. ista.ac.at For inhibitors of the POT1 protein, a potential cancer target, docking simulations were used to identify a suitable drug binding pocket and guide the de novo design of inhibitors. nottingham.ac.uk Similarly, docking approaches have been validated for predicting inhibitors of cyclin-dependent kinases (CDKs), where phenylacetic acid was identified as a promising scaffold. nih.gov

Interactive Data Table: Examples of Docking Studies with 4-Ethoxyphenylacetic Acid Analogs

| Target Protein | Ligand Type | Key Finding |

| α7 nAChR | Arylpyrid-3-ylmethanone | The ether oxygen of the 4-ethoxy group likely acts as a hydrogen-bond acceptor. nih.govescholarship.org |

| TIR1 | Pinstatic acid (PISA) | The 4-ethoxy group sterically hinders stable binding to the auxin receptor. ista.ac.at |

| CB2R/BChE | Benzimidazole-based dual inhibitors | The 2-benzylbenzimidazole core, derived from 4-ethoxyphenylacetic acid, can interact with BChE. nih.gov |

| CDK | Phenylacetic acid N-cap | The phenylacetic acid scaffold is a viable mimetic for arginine in binding to the cyclin groove. nih.gov |

Quantum Mechanical Computations for Conformational Analysis

Quantum mechanical (QM) calculations provide a deeper understanding of the electronic properties and conformational preferences of molecules, which are crucial for their biological activity. nih.gov Such methods can be used to analyze the conformational energetics of molecules like 4-ethoxyphenylacetic acid and its derivatives. nih.gov For example, QM methods can determine the most stable conformations and the energy barriers between them.

While specific QM studies on 4-ethoxyphenylacetic acid are not extensively detailed in the provided context, the principles are widely applied in drug design. nottingham.ac.ukturkjps.org For instance, QM calculations can be part of an integrated computational approach, combined with molecular docking and other methods, to provide insights for designing novel inhibitors. researchgate.net These calculations can help rationalize why certain substituents or conformations lead to higher activity, for example, by analyzing the electrostatic potential or the stability of intramolecular hydrogen bonds. nih.gov

Advanced Research Applications of 4 Ethoxyphenylacetic Acid

Utilization in Chemical Biology as a Dissection Tool for Complex Biological Pathways

Probing Auxin Transport and Signaling Networks in Plants

4-Ethoxyphenylacetic acid, also known as pinstatic acid (PISA), has emerged as a significant chemical tool for investigating the intricate networks of auxin transport and signaling in plants. ista.ac.atnih.gov Auxin, a critical plant hormone, governs numerous developmental processes through its differential distribution, which is managed by PIN-FORMED (PIN) auxin efflux carriers. ista.ac.atresearchgate.net PISA offers a unique advantage for studying these pathways because it modulates auxin transport without activating the primary auxin signaling pathway mediated by the SCF-TIR1/AFB receptor complex. nih.govresearchgate.net

Researchers identified PISA by screening phenylacetic acid (PAA) derivatives for their ability to selectively affect PIN protein trafficking. nih.gov Unlike naturally occurring auxins like indole-3-acetic acid (IAA), PISA does not induce the expression of auxin-responsive genes, such as the DR5::GUS reporter gene. nih.govnih.gov However, it does produce auxin-like effects, including the promotion of hypocotyl elongation and the formation of adventitious roots. ista.ac.atnih.gov These effects are achieved by positively modulating polar auxin transport. ista.ac.atnih.gov

The mechanism of action for PISA involves the inhibition of PIN protein internalization from the plasma membrane. ista.ac.atnih.govresearchgate.net This leads to an accumulation of PIN proteins at the cell surface, which in turn enhances the rate of auxin transport both towards the shoot and the root. nih.govplantae.org This increased transport can deplete local auxin maxima, which are crucial for processes like lateral root development. nih.gov For instance, while PISA treatment alone leads to reduced lateral root formation, the addition of IAA can restore it, demonstrating that the effect is due to altered auxin distribution rather than a direct inhibition of root development. nih.gov

The specificity of PISA's action allows researchers to distinguish between plant responses that are dependent on auxin transport dynamics and those that require transcriptional activation through the canonical auxin signaling pathway. nih.govplantae.org By observing the effects of PISA on various developmental processes and in different genetic backgrounds (e.g., auxin signaling mutants), scientists can dissect the complex interplay between auxin transport and signaling. ista.ac.atnih.gov For example, the insensitivity of auxin synthesis and signaling mutants to PISA treatment underscores its auxin-dependent mode of action. nih.gov

Table 1: Effects of 4-Ethoxyphenylacetic Acid (PISA) on Plant Growth and Auxin Transport

| Parameter | Observed Effect of PISA | Reference |

| Hypocotyl Elongation | Promotion | ista.ac.atnih.gov |

| Adventitious Root Formation | Promotion | ista.ac.atnih.gov |

| Lateral Root Development | Reduction (due to auxin depletion) | nih.gov |

| PIN Protein Localization | Accumulation at the plasma membrane | ista.ac.atnih.gov |

| Polar Auxin Transport | Positive modulation/enhancement | ista.ac.atnih.govnih.gov |

| SCF-TIR1/AFB Signaling | Inactive | nih.govresearchgate.net |

| DR5::GUS Reporter Gene Expression | No induction | nih.govnih.gov |

Development of Chemical Genetics Screens for Plant Growth Regulation

4-Ethoxyphenylacetic acid (PISA) serves as a valuable tool in chemical genetics, a research approach that uses small molecules to perturb biological processes and identify new components of signaling pathways. nih.gov Chemical genetics offers advantages over classical genetics, such as overcoming genetic redundancy and the lethality of some mutations. nih.gov High-throughput, phenotype-directed screening of chemical libraries is a primary strategy for discovering new regulators of plant growth and development. nih.gov

The development of the apical hook in etiolated seedlings is an excellent model system for such screens because it is a rapid and easily observable process orchestrated by multiple hormonal signals, including auxin. nih.gov PISA, as a known modulator of auxin transport, can be used in these screens to identify other compounds that either mimic, enhance, or suppress its effects, thereby uncovering novel regulators of auxin-mediated growth. nih.gov

By screening chemical libraries in conjunction with specific plant genotypes (e.g., mutants in auxin signaling or transport) or reporter lines, researchers can identify compounds with specific modes of action. nih.gov For example, a screen could be designed to find compounds that reverse the effects of PISA on root development, potentially identifying inhibitors of auxin transport or compounds that act downstream of auxin distribution. The use of PISA and other chemical tools allows for a more nuanced dissection of complex developmental processes like apical hook formation, which involves a delicate balance of auxin gradients. nih.gov

Role in Medicinal Chemistry and Drug Discovery Research

Intermediate in the Synthesis of Pharmacologically Active Compounds

4-Ethoxyphenylacetic acid is a versatile intermediate in the synthesis of a variety of pharmacologically active compounds. chemscene.com Its chemical structure provides a scaffold that can be readily modified to produce more complex molecules with therapeutic potential.

One notable application is in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). gpatindia.comniscpr.res.iniosrjournals.org The synthesis of Etodolac involves the reaction of 7-ethyltryptophol with methyl 3-oxopentanoate. gpatindia.comgoogle.com 7-ethyltryptophol itself can be synthesized from 2-ethylphenylhydrazine hydrochloride. gpatindia.comniscpr.res.in While 4-ethoxyphenylacetic acid is not a direct precursor in this specific pathway to Etodolac, its structural motif is central to the broader class of pyranocarboxylic acid NSAIDs to which Etodolac belongs. gpatindia.com

Furthermore, 4-ethoxyphenylacetic acid is utilized in the creation of benzimidazole (B57391) derivatives with potential therapeutic applications. For instance, it is a key reagent in the synthesis of etonitazene, a potent opioid analgesic, where it is reacted with an imino ether. wikipedia.org It is also used to create dual-acting ligands and other novel compounds. In these syntheses, 4-ethoxyphenylacetic acid is typically activated (e.g., with HBTU or by converting it to an acyl chloride) and then reacted with an amine to form an amide bond, which is a crucial step in building the final complex molecule. nih.govnih.govacs.orgnih.gov

Table 2: Examples of Pharmacologically Active Compounds Synthesized Using 4-Ethoxyphenylacetic Acid as an Intermediate

| Target Compound Class | Synthetic Role of 4-Ethoxyphenylacetic Acid | Reference |

| Benzimidazole Derivatives | Reacts with diamines to form an amide, which is then cyclized. | wikipedia.orgnih.govnih.govacs.org |

| Dual-Acting Ligands | Forms a core structural component through amide bond formation. | nih.govnih.gov |

| Opioid Analgesics (e.g., Etonitazene) | Reacts with an imino ether intermediate. | wikipedia.org |

| Neuronal Nitric Oxide Synthase Inhibitors | Condensed with a diaminobenzene derivative. | nih.gov |

Lead Compound Optimization for Therapeutic Agents (e.g., Anti-inflammatory, Analgesic)

The structure of 4-ethoxyphenylacetic acid makes it a valuable starting point for lead compound optimization in the development of new therapeutic agents, particularly those with anti-inflammatory and analgesic properties. nih.gov Its phenylacetic acid core is a common feature in many NSAIDs, and the ethoxy group provides a site for modification to improve potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies of related compound classes, such as the pyranocarboxylic acids, have shown that modifications to the core structure can significantly impact biological activity. For example, in the class of drugs to which Etodolac belongs, the nature of the alkyl group and the position of substituents on the aromatic ring are critical for anti-inflammatory activity. gpatindia.com Similarly, research into inhibitors of the calcium-activated chloride channel anoctamin-1 (ANO1), a target for analgesic drugs, has involved the optimization of related aryl-carboxylic acid derivatives to enhance their efficacy. nih.gov

The general principle of lead optimization involves systematically altering the structure of a lead compound, like 4-ethoxyphenylacetic acid, to enhance its therapeutic properties while minimizing undesirable effects. This can include changing substituent groups, altering the core scaffold, or introducing new functional groups to improve interactions with the biological target.

Design of Dual-Acting Ligands with 4-Ethoxyphenylacetic Acid as a Core Structure

A more advanced application of 4-ethoxyphenylacetic acid in medicinal chemistry is its use as a core structure in the design of dual-acting or multi-target ligands. nih.govnih.gov These are single molecules designed to interact with two or more distinct biological targets, which can offer advantages in treating complex diseases like neurodegenerative disorders.

For example, researchers have synthesized hybrid molecules that combine the features of a cannabinoid receptor 2 (CB2R) agonist with a butyrylcholinesterase (BChE) inhibitor. nih.gov In this work, 4-ethoxyphenylacetic acid was used as a building block to construct a benzimidazole scaffold, which was then further functionalized to create the dual-acting ligand. nih.govacs.org The synthesis involved coupling 4-ethoxyphenylacetic acid with a substituted diamine, followed by cyclization to form the benzimidazole core. nih.govnih.govacs.org

Application in Metabolomics for Biomarker Discovery and Pathway Elucidation

Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, provides a functional readout of the physiological state. 4-Ethoxyphenylacetic acid has emerged as a compound of interest in this field, contributing to the identification of metabolic signatures in disease and aiding in the elucidation of complex biological processes.

Identification of Metabolomic Signatures in Disease States

The identification of unique metabolic fingerprints associated with specific diseases is a primary goal of metabolomics, offering potential for non-invasive diagnostics and a deeper understanding of pathology. Research has successfully identified 4-ethoxyphenylacetic acid as a component of a distinct metabolomic signature in myogenous temporomandibular disorders (TMDs).

In a pilot study aimed at discovering biomarkers for TMD of muscular origin, researchers utilized nuclear magnetic resonance (NMR) spectroscopy to analyze saliva samples from patients with local myalgia and healthy controls. jofph.comnih.gov This metabolomic profiling revealed a set of eight key metabolites that could discriminate between the two groups. jofph.comnih.gov 4-Ethoxyphenylacetic acid was identified as one of these potential biomarkers. jofph.com The study highlighted the power of NMR-based metabolomics coupled with multivariate data analysis for profiling patients with TMD. nih.gov

The analysis identified a panel of metabolites that were collectively altered in the disease state, providing a signature rather than a single marker. jofph.com This approach acknowledges the complexity of pathological states, where multiple metabolic perturbations occur simultaneously. nih.gov

Table 1: Key Metabolites Identified in Saliva for Discrimination of Myogenous TMD Patients and Healthy Controls

| Metabolite | Status in TMD Patients |

|---|---|

| L-Isoleucine | Altered |

| Methylmalonic acid | Altered |

| Isopropanolamine | Altered |

| Dimethyl sulfone | Altered |

| Lactic acid | Altered |

| 4-Ethoxyphenylacetic acid | Altered |

| N-Acetyl alanine | Altered |

| D-Galactose | Altered |

This table is based on findings from a salivary metabolomic profiling study. jofph.comnih.gov

Contribution to Understanding Metabolic Pathways and Pathophysiological Processes

The discovery of 4-ethoxyphenylacetic acid as a potential biomarker is a direct contribution to understanding the pathophysiology of TMDs, a condition for which the etiology and pathogenesis are complex. jofph.comnih.gov Prior to this discovery, no studies had demonstrated an association between 4-ethoxyphenylacetic acid and TMD-related pain, making its identification a novel finding that opens new avenues for research into the underlying mechanisms of the disorder. jofph.com

While the precise metabolic pathway involving 4-ethoxyphenylacetic acid in the context of TMD is not yet fully elucidated, its presence points to perturbations in specific biochemical processes. Phenylacetic acids are a class of compounds that can be involved in various metabolic activities. Studies on the metabolism of related ethoxy-containing aromatic compounds, such as 7-ethoxycoumarin (B196162), reveal potential biotransformation routes that could be relevant. For instance, the metabolism of 7-ethoxycoumarin can involve an epoxidation pathway, leading to the formation of reactive intermediates and subsequent products like 2-hydroxy-7-ethoxyphenylacetic acid. semanticscholar.org Such pathways, involving oxidative ring-opening and conjugation, are critical for processing xenobiotics and endogenous compounds. semanticscholar.org The alteration of 4-ethoxyphenylacetic acid levels in TMD could suggest a disruption in similar oxidative or conjugative metabolic pathways, potentially linked to inflammation or cellular stress characteristic of the disorder. researchgate.net

The identification of this compound as part of a disease signature provides a crucial starting point for investigating these pathways more deeply and understanding how they contribute to the clinical manifestations of musculoskeletal and pain-related conditions. researchgate.net

Table 2: Potential Pathophysiological Implications of Altered 4-Ethoxyphenylacetic Acid Levels

| Implication | Associated Process/Pathway | Research Context |

|---|---|---|

| Novel Disease Biomarker | Pathophysiology of Temporomandibular Disorders (TMDs) | The altered level of 4-ethoxyphenylacetic acid in the saliva of TMD patients suggests its involvement in the disease process, warranting further investigation into its origin and function. jofph.comnih.gov |

| Indicator of Altered Metabolism | Oxidative and Conjugative Pathways | Based on the metabolism of structurally related compounds, changes in 4-ethoxyphenylacetic acid could reflect shifts in metabolic activities such as epoxidation, oxidative ring-opening, or detoxification processes. semanticscholar.org |

Analytical and Spectroscopic Methodologies in 4 Ethoxyphenylacetic Acid Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Metabolomic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of 4-Ethoxyphenylacetic acid, providing detailed information about its molecular structure and its presence in complex biological mixtures.

^1H NMR and other NMR techniques for Compound Identification and Purity Assessment

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a primary technique for the structural confirmation of 4-Ethoxyphenylacetic acid. The spectrum provides unambiguous evidence for the compound's architecture by revealing the chemical environment, number, and connectivity of protons. The key signals in a typical ^1H NMR spectrum of a 4-Ethoxyphenylacetic acid derivative include a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons of the ethoxy group. nih.gov The aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern, while the methylene protons of the acetic acid group (-CH₂COOH) present as a singlet. nih.gov

The purity of 4-Ethoxyphenylacetic acid can also be assessed using NMR. The integration of the signals corresponding to the compound should be in the correct ratio, and the absence of unexpected peaks indicates a high degree of purity. tandfonline.comnih.gov In addition to ^1H NMR, Carbon-13 (^13C) NMR provides complementary data, showing distinct signals for each unique carbon atom in the molecule, further confirming its identity. nih.gov

Table 1: Representative ^1H NMR Spectral Data for a 4-Ethoxyphenylacetic Acid Derivative (tert-butyl 2-(4-ethoxyphenyl)acetate) Recorded on a 500 MHz spectrometer in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.17 | Doublet (d) | 8.6 | 2H, Aromatic |

| 6.84 | Doublet (d) | 8.7 | 2H, Aromatic |

| 4.01 | Quartet (q) | 7.0 | 2H, -OCH₂CH₃ |

| 3.45 | Singlet (s) | - | 2H, -CH₂COO- |

| 1.40 | Triplet (t) | 7.0 | 3H, -OCH₂CH₃ |

Data sourced from a study on a derivative of 4-Ethoxyphenylacetic acid. nih.gov

NMR-Based Metabolomics for Profiling Biological Samples Containing 4-Ethoxyphenylacetic Acid

NMR-based metabolomics has emerged as a powerful approach for identifying and quantifying metabolites in biological samples without extensive separation or derivatization. nih.govresearchgate.net This technique has been successfully applied to identify 4-Ethoxyphenylacetic acid as a potential biomarker in human saliva. In a study investigating temporomandibular disorders (TMDs), researchers used ^1H NMR spectroscopy to analyze saliva samples from patients and healthy controls. jofph.comquintessence-publishing.com

The analysis, performed on a 500 MHz NMR spectrometer, identified eight key metabolites that could differentiate between the two groups, one of which was 4-Ethoxyphenylacetic acid. nih.govjofph.com This discovery highlights the utility of NMR-based metabolomics in clinical research and its ability to detect endogenous compounds like 4-Ethoxyphenylacetic acid in complex biological fluids, providing insights into disease pathogenesis. nih.govresearchgate.net

Chromatographic Techniques for Separation, Purification, and Quantification in Research Studies

Chromatography is essential for the isolation, purification, and quantitative analysis of 4-Ethoxyphenylacetic acid in research and development.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC) is a robust technique for assessing the purity of 4-Ethoxyphenylacetic acid. Due to the compound's low volatility, a derivatization step, typically silylation, is often required before analysis. thermofisher.com This process converts the carboxylic acid into a more volatile silyl (B83357) ester, making it amenable to GC analysis. Commercial specifications for 4-Ethoxyphenylacetic acid often cite purity levels of ≥97.5% as determined by silylated GC. thermofisher.com GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) allows for both quantification and structural confirmation. researchgate.net

Table 2: Typical GC-MS Parameters for Analysis of Organic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | RTX 5Ms (or similar capillary column) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Injector Temperature | ~270 °C |

| Oven Program | Temperature gradient (e.g., from 110°C to 280°C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

General conditions based on a representative GC-MS analysis of organic compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) in Research and Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of 4-Ethoxyphenylacetic acid and its derivatives. nih.govbldpharm.com Reversed-phase HPLC is the most common mode employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govdeswater.com

This method allows for the separation of 4-Ethoxyphenylacetic acid from starting materials, byproducts, and other impurities during synthesis and purification. rsc.org In a study developing a PET imaging agent, the synthesis started from commercial 2-(4-ethoxyphenyl)acetic acid, and HPLC was used to monitor the reaction and purify the final product. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, frequently with an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid. nih.govnih.gov Detection is typically achieved using a UV detector, as the phenyl ring provides strong chromophoric activity. deswater.comnih.gov More advanced methods use Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for highly sensitive and selective analysis of related phenylacetic acids in complex biological matrices like blood serum. nih.gov

Table 3: Representative HPLC Method Parameters for Phenylacetic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., 0.1% TFA) |

| Elution | Gradient or Isocratic |

| Flow Rate | ~1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

| Detection | UV (e.g., at 254 nm or 283 nm) |

Conditions compiled from various methods for analyzing phenylacetic acid derivatives. nih.govdeswater.comnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and confirming the structure of 4-Ethoxyphenylacetic acid. When analyzed by GC-MS using electron ionization (EI), the compound first forms a molecular ion ([M]⁺•), which corresponds to its molecular weight of 180.20 g/mol . nih.govscbt.com

This molecular ion then undergoes characteristic fragmentation. For carboxylic acids, fragmentation often involves cleavage of bonds adjacent to the carbonyl group. A prominent fragmentation pathway for 4-Ethoxyphenylacetic acid involves the loss of the carboxyl group (-COOH), leading to a fragment ion. However, the most abundant peak (base peak) in its EI mass spectrum is observed at a mass-to-charge ratio (m/z) of 107. nih.gov This corresponds to the stable hydroxy-tropylium ion formed after cleavage of the bond between the methylene group and the benzene ring, followed by rearrangement. Other significant fragments are seen at m/z 135 and the molecular ion peak at m/z 180. nih.gov This distinct fragmentation pattern serves as a chemical fingerprint for the identification of 4-Ethoxyphenylacetic acid.

Table 4: Key Fragments in the Electron Ionization Mass Spectrum of 4-Ethoxyphenylacetic Acid

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 180 | 48.20 | [C₁₀H₁₂O₃]⁺• (Molecular Ion) |

| 135 | 45.00 | [M - COOH]⁺ or [C₉H₁₁O]⁺ |

| 107 | 99.99 | [C₇H₇O]⁺ (Base Peak) |

Data obtained from the GC-MS analysis of 4-Ethoxyphenylacetic acid. nih.gov

Spectroscopic Characterization (e.g., UV/VIS) in Solution-Based Studies

The spectroscopic characterization of 4-Ethoxyphenylacetic acid in solution, particularly using Ultraviolet-Visible (UV-Vis) spectroscopy, is fundamental to understanding its electronic structure and behavior in different chemical environments. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the 4-ethoxyphenyl chromophore.